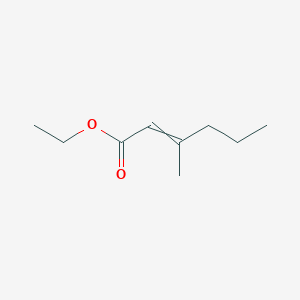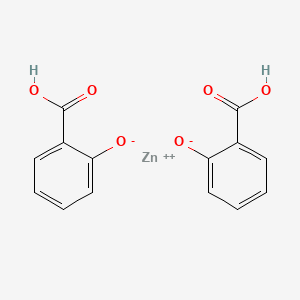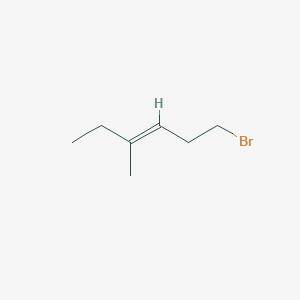
rel-(S,R,S,S)-Nebivolol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(S,R,S,S)-Nebivolol Hydrochloride is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which makes it unique among beta-blockers. The compound is a racemic mixture of two enantiomers, each contributing to its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(S,R,S,S)-Nebivolol Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step involves selective hydroxylation.
Resolution of enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the cyclization and hydroxylation reactions.
Chiral resolution: This is often achieved using high-performance liquid chromatography (HPLC) on a preparative scale.
Crystallization: The hydrochloride salt is crystallized from an appropriate solvent to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(S,R,S,S)-Nebivolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The ketone group can be reduced back to the hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
rel-(S,R,S,S)-Nebivolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral resolution and stereoselective synthesis.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its cardiovascular effects, including its role in reducing blood pressure and improving heart function.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
Mécanisme D'action
rel-(S,R,S,S)-Nebivolol Hydrochloride exerts its effects primarily through selective antagonism of beta-1 adrenergic receptors. This leads to:
Reduction in heart rate and contractility: By blocking beta-1 receptors, it decreases the heart’s workload.
Vasodilation: The compound also stimulates the release of nitric oxide, leading to vasodilation and reduced blood pressure.
Molecular Targets and Pathways: The primary target is the beta-1 adrenergic receptor, and the pathways involved include the cyclic AMP (cAMP) signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: Another selective beta-1 blocker, but without vasodilatory properties.
Metoprolol: Similar to atenolol, used for hypertension and heart failure.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity.
Uniqueness
rel-(S,R,S,S)-Nebivolol Hydrochloride is unique due to its dual action as a beta-1 blocker and a vasodilator. This combination provides additional benefits in reducing blood pressure and improving heart function compared to other beta-blockers.
Propriétés
Numéro CAS |
1338823-20-3 |
|---|---|
Formule moléculaire |
C₂₂H₂₅F₂NO₄ |
Poids moléculaire |
405.44 |
Synonymes |
(S)-1-((S)-6-Fluorochroman-2-yl)-2-(((R)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


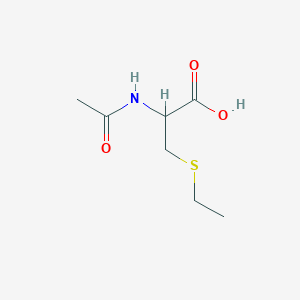
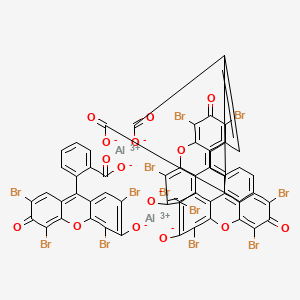


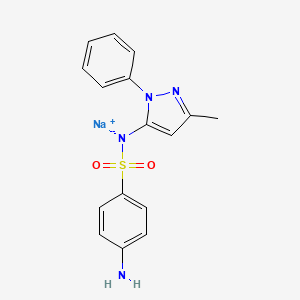
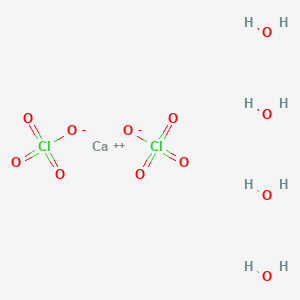
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
